

synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine from thiosemicarbazide

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Compound of Interest

5-(4-Bromophenyl)-1,3,4thiadiazol-2-amine

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Application Notes: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Introduction The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif found in a wide array of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug development.[1][2] Derivatives of 2-amino-5-substituted-1,3,4-thiadiazole are of particular interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[3] This document provides a detailed protocol for the synthesis of **5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine**, a key intermediate for further derivatization, starting from thiosemicarbazide and a 4-bromophenyl precursor. The synthesis involves the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.[2][3][4]

Overall Reaction Scheme

The synthesis is a two-step process:

- Step 1: Formation of the Intermediate. Reaction of 4-Bromobenzoyl chloride with thiosemicarbazide to form 1-(4-bromobenzoyl)thiosemicarbazide.
- Step 2: Cyclization. Dehydrocyclization of the intermediate using concentrated sulfuric acid to yield the final product, **5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine**.[3]





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Figure 1: Synthetic workflow for **5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine**.

Experimental Protocols

Materials and Equipment

- Thiosemicarbazide
- 4-Bromobenzoyl chloride
- Concentrated Sulfuric Acid (H₂SO₄)
- Ammonium Hydroxide (NH₄OH)
- · Methanol or Chloroform for recrystallization
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Beakers, graduated cylinders, and filtration apparatus
- Crushed ice
- Melting point apparatus

Protocol 1: Synthesis of 1-(4-Bromobenzoyl)thiosemicarbazide (Intermediate)

Methodological & Application





This protocol is based on standard methods for the synthesis of N-acylthiosemicarbazides.

- Dissolve thiosemicarbazide (0.015 mol) in 50 mL of a suitable solvent like methanol by heating gently in a round-bottom flask.
- Slowly add 4-bromobenzoyl chloride (0.01 mol) to the solution.
- Reflux the reaction mixture for approximately 8-10 hours.
- After reflux, cool the mixture and pour it into an ice-water mixture.
- The solid intermediate, 1-(4-bromobenzoyl)thiosemicarbazide, will precipitate.
- Filter the solid, wash with cold water, and dry.
- The intermediate can be purified by recrystallization from a suitable solvent like rectified spirit
 if necessary.

Protocol 2: Synthesis of 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

This protocol is adapted from the general method for synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[3]

- In a clean, dry flask, carefully take 20 mL of cold concentrated sulfuric acid.
- While shaking or stirring, add the synthesized 1-(4-bromobenzoyl)thiosemicarbazide (0.02 mol) portion-wise to the concentrated sulfuric acid. Maintain the temperature to prevent excessive heat generation.
- Once the addition is complete, heat the mixture to between 60-70°C for 5 hours.
- After heating, allow the reaction mixture to cool and stand at room temperature overnight.
- Carefully pour the solution over a beaker of crushed ice.
- Precipitate the product by slowly adding ammonium hydroxide (NH₄OH) solution until the mixture is alkaline.



- Filter the resulting precipitate and wash it thoroughly with distilled water to remove any residual sulfates.
- Dry the crude product completely.
- Recrystallize the dried product from chloroform to obtain pure 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine.[3]

Safety Precautions: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The neutralization step with ammonium hydroxide is exothermic and should be performed slowly in an ice bath.

Data Presentation

Table 1: Physicochemical and Yield Data for 5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine

Parameter	Value	Reference
Molecular Formula	C ₈ H ₆ BrN₃S	[3][5]
Molecular Weight	256.12 g/mol	[3][5]
Melting Point	224-226 °C	[3]
Yield	72.4%	[3]
Appearance	Solid	

Table 2: Expected Spectroscopic Data



Technique	Expected Characteristic Peaks
FT-IR (KBr, cm ⁻¹)	~3370 (N-H stretching), ~3060 (Aromatic C-H), ~1630 (C=N ring stretching), ~1560-1450 (Aromatic C=C), ~860 (C-S-C of thiadiazole), C-Br stretch.[3]
¹ H NMR (DMSO-d ₆ , δ, ppm)	Signals in the aromatic region (7.0-8.0 ppm) corresponding to the bromophenyl protons; a broad singlet for the -NH ₂ protons.
13 C NMR (DMSO-d ₆ , δ , ppm)	Signals corresponding to the two distinct carbons of the thiadiazole ring and the six carbons of the bromophenyl ring.
Mass Spec. (m/z)	A molecular ion peak [M] ⁺ at ~255/257 corresponding to the isotopic pattern of bromine.

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